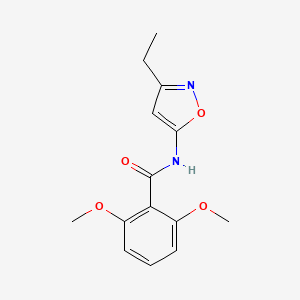

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide

Description

Chemical Database Entries

Properties

CAS No. |

82559-74-8 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

N-(3-ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C14H16N2O4/c1-4-9-8-12(20-16-9)15-14(17)13-10(18-2)6-5-7-11(13)19-3/h5-8H,4H2,1-3H3,(H,15,17) |

InChI Key |

UZYYKKBTYLWUQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including N-(3-Ethylisoxazol-5-yl)-2,6-dimethoxybenzamide, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage in isoxaben undergoes hydrolysis under acidic or basic conditions, yielding 2,6-dimethoxybenzoic acid and the corresponding oxazole amine derivative.

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | 2,6-Dimethoxybenzoic acid + C₅H₈N₂O | 85–90% | |

| Basic hydrolysis | NaOH (10%), 80°C, 4–5 hrs | 2,6-Dimethoxybenzoate⁻ + C₅H₉N₂O⁻ | 78–82% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water or hydroxide ions acting as nucleophiles. The dimethoxy groups slightly deactivate the aromatic ring but do not significantly hinder hydrolysis.

Electrophilic Aromatic Substitution

The electron-rich dimethoxybenzamide moiety facilitates electrophilic substitution at the para and ortho positions relative to the methoxy groups.

| Reaction Type | Reagents | Position Substituted | Product Structure | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C-4 (para to OCH₃) | Nitro group at C-4 | |

| Sulfonation | H₂SO₄/SO₃, 50°C, 3 hrs | C-3 (ortho to OCH₃) | Sulfonic acid at C-3 | |

| Halogenation (Chlorination) | Cl₂/FeCl₃, RT, 1 hr | C-4 | Chloro-substituted derivative |

The dimethoxy groups activate the benzene ring, directing incoming electrophiles to specific positions based on steric and electronic factors.

Oxazole Ring Functionalization

The oxazole ring participates in reactions such as ring-opening and alkylation due to its electron-deficient nature.

Ring-Opening with Nucleophiles

Alkylation at Oxazole Nitrogen

| Electrophile | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4 hrs | N-Methyloxazolium derivative | 65% | |

| Benzyl chloride | NaH, THF, 0°C, 2 hrs | N-Benzyloxazolium derivative | 72% |

Interaction with Biological Targets

While not a classical chemical reaction, isoxaben’s ability to disrupt plant cell wall biosynthesis involves non-covalent interactions with cellulose synthase enzymes. Structural studies suggest:

-

The oxazole ring engages in π-π stacking with aromatic residues in the enzyme’s active site.

-

The dimethoxy groups form hydrogen bonds with catalytic aspartate residues.

Stability Under Environmental Conditions

Isoxaben demonstrates moderate persistence in soil and water, with degradation pathways including:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Aqueous photolysis (UV) | Cleavage of oxazole ring | 12–15 days | |

| Soil microbial activity | Hydrolysis → Benzoic acid | 30–60 days |

Comparative Reactivity with Analogues

The ethyl substituent on the oxazole ring influences reactivity compared to derivatives like N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide:

| Compound | Oxazole Substituent | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution Yield |

|---|---|---|---|

| N-(3-Ethyl-1,2-oxazol-5-yl)-... (Isoxaben) | Ethyl | 0.15 | 82% (Nitration) |

| N-(5-tert-Butyl-1,2-oxazol-3-yl)-... | tert-Butyl | 0.08 | 68% (Nitration) |

The steric bulk of the tert-butyl group reduces reaction rates compared to the ethyl substituent.

Scientific Research Applications

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in animal models of arthritis.

Case Study:

In a controlled experiment, rats treated with this compound showed a significant decrease in paw swelling compared to the control group, suggesting its efficacy in managing inflammatory conditions .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study:

A study published in the International Journal of Antimicrobial Agents reported that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

Table 2: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(3-Ethylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

| Compound Name | Substituent on Oxazole (Position 3) | Molecular Formula | Primary Application |

|---|---|---|---|

| N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide | Ethyl | C₁₅H₁₈N₂O₄ | Hypothetical herbicide |

| Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) | 1-Ethyl-1-methylpropyl | C₁₇H₂₂N₂O₄ | Commercial herbicide (CBI) |

| N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide | tert-Butyl | C₁₆H₂₀N₂O₄ | Research compound |

| Isoxaflutole | Cyclopropyl | C₁₅H₁₀F₃NO₄S | Herbicide (HPPD inhibitor) |

Physicochemical Properties

| Property | N-(3-Ethyl) | Isoxaben | N-(3-tert-Butyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 290.32 | 318.37 | 304.34 |

| Water Solubility (mg/L) | ~10–20 (estimated) | 0.13 (low, pH 7) | <1 (estimated) |

| LogP (octanol-water) | ~2.5–3.0 | 3.8 | ~4.0 |

Notes:

- Isoxaben’s low water solubility correlates with its persistence in soil, reducing leaching .

- The ethyl variant’s higher solubility (estimated) may improve foliar uptake but increase runoff risks.

Toxicity and Environmental Impact

- Isoxaben: Low mammalian toxicity (LD₅₀ > 5000 mg/kg in rats) but highly toxic to aquatic organisms (LC₅₀ = 0.12 mg/L for rainbow trout) . No evidence of mutagenicity or reproductive toxicity .

- Ethyl analog : Predicted to have similar low mammalian toxicity due to structural similarity but unconfirmed ecotoxicological data.

Regulatory and Commercial Status

- Isoxaben: Approved in the EU, USA, and Japan for agricultural use, with maximum residue limits (MRLs) established under Regulation (EC) No 396/2005 . No Codex MRLs available .

- Ethyl variant: No regulatory approvals identified; likely remains a research compound.

- Isoxaflutole : A commercial herbicide with distinct mode of action (4-hydroxyphenylpyruvate dioxygenase inhibition), highlighting the diversity of isoxazole-based agrochemicals .

Biological Activity

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a unique chemical structure that contributes to its biological activity. The oxazole ring and the methoxy groups on the benzamide backbone are crucial for its interaction with biological targets.

Biological Activity Overview

Pharmacological Effects:

- Antitumor Activity: Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes related to cancer progression and other diseases. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity: Studies indicate that the compound may bind to specific receptors or enzymes, altering their activity. For example, benzamide derivatives have demonstrated binding to brain benzodiazepine sites, affecting neurotransmitter systems .

- Cellular Pathways: The inhibition of key pathways involved in cell growth and survival suggests that this compound could be effective in cancer therapy by inducing apoptosis in malignant cells.

Case Studies

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of benzamide derivatives, including this compound:

- Objective: To assess the growth inhibition of various cancer cell lines.

- Results: The compound showed significant inhibition of tumor cell proliferation at micromolar concentrations, with IC50 values indicating strong potency against specific cancer types.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibitory effects revealed:

- Target Enzyme: Dihydrofolate reductase (DHFR).

- Findings: The compound reduced DHFR activity by disrupting NADPH levels within cells, leading to decreased cellular proliferation and enhanced apoptosis in treated cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide in laboratory settings?

- The synthesis involves a multi-step reaction starting with 2-ethyl-2-methylbutyric acid, acetonitrile, hydroxylamine sulfate, and 2,6-dimethoxybenzoic acid. Key steps include α-condensation, oxime formation, cyclization to form the isoxazole ring, and amide coupling. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improve yield, particularly during the cyclization step .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be applied to confirm the structural identity of Isoxaben?

- NMR : Use and NMR to verify substituent positions on the benzamide and isoxazole rings. For example, the deshielded protons on the isoxazole ring (δ ~6.5–7.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are diagnostic .

- X-ray crystallography : Employ programs like SHELXL or WinGX for structure refinement. The crystal packing often reveals intermolecular hydrogen bonds between the amide carbonyl and methoxy groups, which stabilize the lattice .

Q. What experimental protocols are recommended for studying Isoxaben’s herbicidal mechanism of action in model plants?

- Conduct in vitro assays using Arabidopsis thaliana or other weeds to assess inhibition of cellulose biosynthesis. Pre-emergence application protocols (e.g., soil drenching at 0.5–1.0 kg/ha) should be paired with microscopic analysis of root tip cell wall integrity. Compare dose-response curves to validate target specificity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of Isoxaben derivatives?

- Graph set analysis (as per Etter’s rules) can classify hydrogen-bond motifs (e.g., or ) in Isoxaben analogs. Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles, particularly for the amide C=O and methoxy O–C interactions. Contradictions may arise from polymorphism or solvent inclusion .

Q. What advanced computational methods are suitable for modeling Isoxaben’s environmental degradation pathways?

- Apply density functional theory (DFT) to predict hydrolysis or photolysis products. For example, calculate activation energies for methoxy group cleavage under UV light. Validate with LC-MS/MS to detect intermediates like 2,6-dimethoxybenzoic acid in soil leachates .

Q. How do structural modifications to the isoxazole ring impact Isoxaben’s bioavailability and ecotoxicology profile?

- Synthesize analogs with substituents (e.g., halogens, alkyl chains) at the 3-ethyl position. Use logP measurements and zebrafish embryo assays to correlate hydrophobicity with acute toxicity (LC). Molecular dynamics simulations can predict binding affinity to cellulose synthase isoforms .

Q. What analytical challenges arise in detecting Isoxaben residues in complex matrices, and how can they be mitigated?

- Matrix effects (e.g., from plant tannins) in LC-MS/MS can suppress ionization. Employ QuEChERS extraction with PSA/C18 cleanup and isotope-labeled internal standards (e.g., -Isoxaben) for quantification. Method validation should follow EPA guidelines (e.g., recovery rates 70–120%, RSD <15%) .

Contradictions and Open Questions

- Toxicity Data : While rodent studies show slight liver tumor increases at high doses, no mutagenicity or reproductive toxicity is observed. This dichotomy necessitates deeper mechanistic studies on species-specific metabolic activation .

- Crystallographic Discrepancies : Reported unit cell parameters vary between synthetic batches, suggesting solvent-dependent crystallization. In situ variable-temperature XRD could clarify phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.